3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
Description
3-[(3,5-Dimethylphenyl)methyl]bicyclo[111]pentane-1-carboxylic acid is a compound that features a unique bicyclo[111]pentane core This structure is characterized by its three-dimensionality and rigidity, which makes it an interesting subject for various scientific studies
Properties
IUPAC Name |
3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-10-3-11(2)5-12(4-10)6-14-7-15(8-14,9-14)13(16)17/h3-5H,6-9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADMWHHHDNCQFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC23CC(C2)(C3)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method includes the photochemical addition of propellane to diacetyl, which allows for the construction of the bicyclo[1.1.1]pentane core on a large scale . Another approach involves the chlorocarbonylation of a bicyclo[1.1.1]pentane precursor . Industrial production methods often utilize flow photochemical processes to achieve high yields and scalability .
Chemical Reactions Analysis
3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The unique bicyclo[1.1.1]pentane core allows for selective functionalization at different positions. Common reagents used in these reactions include lithium di-tert-butylbiphenylide (LiDBB) for reduction and various electrophiles for substitution reactions . Major products formed from these reactions often include derivatives with modified functional groups that enhance the compound’s properties for specific applications .
Scientific Research Applications
The compound has significant applications in scientific research, particularly in drug discovery and materials science. In drug discovery, the bicyclo[1.1.1]pentane core is used as a bioisosteric replacement for aromatic rings, which can enhance the potency, selectivity, and pharmacokinetic profile of drug candidates . Additionally, the compound’s rigidity and three-dimensionality make it valuable in the design of molecular rods, rotors, and supramolecular linker units . It is also used in the development of liquid crystals, FRET sensors, and metal-organic frameworks .
Mechanism of Action
The mechanism of action of 3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites that are not accessible to more planar molecules. This can result in enhanced binding affinity and selectivity for certain targets, making it a valuable tool in drug design . The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Compared to other similar compounds, 3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid stands out due to its unique bicyclo[1.1.1]pentane core. Similar compounds include other bicyclo[1.1.1]pentane derivatives, such as bicyclo[1.1.1]pentane-1,3-dicarboxylic acid and its various substituted forms . These compounds share the same core structure but differ in their functional groups, which can significantly impact their chemical properties and applications. The unique properties of this compound make it particularly valuable in applications requiring high rigidity and three-dimensionality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
